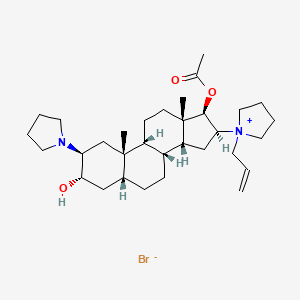

2-Pyrrolidinyl Desmorpholinylrocuronium Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of pyrrolidine derivatives, like the ones related to our compound of interest, often involves palladium-catalyzed carboamination reactions. These reactions enable the formation of enantiomerically enriched pyrrolidine derivatives, demonstrating high efficiency and selectivity (Mai & Wolfe, 2010). The synthesis involves readily available alkenyl or aryl bromides and N-boc-pent-4-enylamines, showcasing a method that could potentially apply to the synthesis of our target compound by adjusting the starting materials or reaction conditions.

Molecular Structure Analysis

Investigating the molecular structure of pyrrolidine derivatives involves crystallography and spectroscopic methods. For instance, the crystal and molecular structure of related brominated compounds has been characterized using single crystal X-ray diffraction, revealing insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions (Rodi et al., 2013). These studies are essential for understanding the 3D arrangement of atoms in molecules and how this influences their reactivity and properties.

Chemical Reactions and Properties

The reactivity of pyrrolidine and its derivatives, including potential reactions of "2-Pyrrolidinyl Desmorpholinylrocuronium Bromide," can be explored through studies on bromination reactions and interactions with other chemical entities. For example, bromination of bis(pyridin-2-yl) diselenide and its reaction mechanism provide insights into how bromine atoms can be introduced into molecular structures, potentially relevant for synthesizing our target compound (Matsulevich et al., 2019).

Physical Properties Analysis

The physical properties of chemical compounds like "2-Pyrrolidinyl Desmorpholinylrocuronium Bromide" are determined by their molecular structure. This includes melting points, boiling points, solubility in various solvents, and crystalline form. While specific data for the compound is not directly available, related research on pyrrolidine derivatives offers a foundation for understanding how structural variations affect these properties.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other compounds, are critical for the application and handling of "2-Pyrrolidinyl Desmorpholinylrocuronium Bromide." Studies on the oxidative halogenation of pyrroles and the functionalization at different positions on the pyrrolidine ring shed light on the chemical behavior and potential applications of these compounds (Petruso et al., 1994).

Scientific Research Applications

Synthesis and Chemical Transformations

Rocuronium bromide, featuring 2-pyrrolidinyl and desmorpholinyl groups, is a key focus in the development of new synthetic methods and chemical transformations. A noteworthy contribution is the development of an efficient synthesis route for rocuronium bromide, highlighting the ring-opening of epoxide followed by pyrrolidine introduction, which avoids the generation of difficult-to-remove disubstituted impurities (Wu et al., 2017). This method presents a significant advancement in the synthesis of muscle relaxants by improving yield and reducing impurities.

Additionally, research into the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines via reaction with boron(III) bromide in dichloromethane exemplifies the versatility of pyrrolidine derivatives in chemical synthesis (Tehrani et al., 2000). This transformation, proceeding through an intermediate bicyclic aziridinium ion, showcases a rare conversion pathway from piperidines to pyrrolidines, underlining the chemical interest in pyrrolidinyl scaffolds for constructing complex molecules.

Catalysis and Organic Transformations

In the realm of catalysis, chiral pyrrolidinyl sulfonamides have been found to promote conjugate addition-elimination reactions between activated allylic bromides and 1,3-dicarbonyl compounds with high enantioselectivities (Xu et al., 2008). This discovery points to the critical role of pyrrolidine derivatives in facilitating highly selective and efficient synthetic routes to complex, functionally rich molecules, potentially including derivatives of 2-pyrrolidinyl desmorpholinylrocuronium bromide.

Marine-Derived Fungal Compounds

Exploration of marine-derived fungal compounds has led to the isolation of new pyrrolidine alkaloids with potential biological activities (Tsuda et al., 2005). These studies highlight the natural occurrence and pharmacological potential of pyrrolidine structures, suggesting that derivatives like 2-pyrrolidinyl desmorpholinylrocuronium bromide may also possess unique bioactive properties.

Antibacterial Activity

Research into novel 4-pyrrolidin-3-cyanopyridine derivatives, obtained from pyrrolidine substrates, has demonstrated significant antibacterial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013). This underscores the potential of pyrrolidine and its derivatives, including 2-pyrrolidinyl desmorpholinylrocuronium bromide, in the development of new antimicrobial agents.

properties

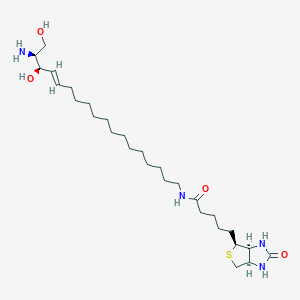

IUPAC Name |

[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O3.BrH/c1-5-16-34(17-8-9-18-34)28-20-26-24-11-10-23-19-29(36)27(33-14-6-7-15-33)21-32(23,4)25(24)12-13-31(26,3)30(28)37-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29+,30+,31+,32+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVCMSZGNGDKJ-GYFLCYNPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinyl Desmorpholinylrocuronium Bromide | |

CAS RN |

1190105-65-7 |

Source

|

| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3-(ACETYLOXY)-17-HYDROXY-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

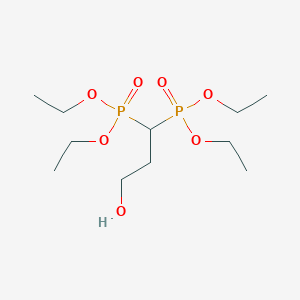

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)